molecular formula C11H7F3O3S B1335318 2-Naphthyl trifluoromethanesulfonate CAS No. 3857-83-8

2-Naphthyl trifluoromethanesulfonate

Cat. No. B1335318
CAS RN: 3857-83-8
M. Wt: 276.23 g/mol
InChI Key: MDWRQYBWVTXIIJ-UHFFFAOYSA-N
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Description

2-Naphthyl trifluoromethanesulfonate, also known as 2-Naphthyl triflate, is an aryl triflate . It has a molecular weight of 276.23 g/mol .


Synthesis Analysis

2-Naphthyl trifluoromethanesulfonate may be used as an arylating agent in the arylation of 1-(methoxycarbonyl)-2,5-dihydropyrrole by Heck reaction . It may also be used as a substrate for coupling with Reformatsky reagent BrZnCH(CH3)(COOtC4H9) in the presence of “reduced” dichlorobis(1,1-diphenylphosphino)ferrocene catalyst .


Molecular Structure Analysis

The molecular formula of 2-Naphthyl trifluoromethanesulfonate is C11H7F3O3S . The InChI string is InChI=1S/C11H7F3O3S/c12-11(13,14)18(15,16)17-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H .


Chemical Reactions Analysis

2-Naphthyl trifluoromethanesulfonate is involved in its ruthenium-catalyzed conversion to 2-bromonaphthalene .


Physical And Chemical Properties Analysis

2-Naphthyl trifluoromethanesulfonate is a solid with a melting point of 30-32 °C . It has a molecular weight of 276.23 g/mol . The compound has a topological polar surface area of 51.8 Ų .

Scientific Research Applications

Synthesis of Naphthyl Sulfides

The reaction of 1- and 2-naphthols with various thiols in the presence of trifluoromethanesulfonic acid yields naphthyl alkyl and aryl sulfides, demonstrating the use of trifluoromethanesulfonate in synthesizing organic compounds (Nakazawa, Hirose, & Itabashi, 1989).

Derivatization Agent for Biological Betaines

Trifluoromethanesulfonates, including 2′-naphthyl, are used as derivatizing agents for HPLC analysis of betaines. These compounds show promise for use with UV and/or fluorescence detectors (Happer, Hayman, Storer, & Lever, 2004).

C-H Triflation of BINOL Derivatives

The C-H trifluoromethanesulfonyloxylation (triflation) of BINOL derivatives using trifluoromethanesulfonic acid (TfOH) demonstrates its role in the modification of organic molecules. This process introduces multiple TfO groups in a single operation, leading to highly oxidized BINOL derivatives (Nakazawa et al., 2019).

Reaction with Naphthalene

Trifluoromethanesulfonic acid reacts with naphthalene to produce a complex mixture of products, showcasing its application in organic synthesis and reaction mechanisms (Launikonis, Sasse, & Willing, 1993).

Catalysis in Organic Synthesis

Scandium trifluoromethanesulfonate (triflate) is used as a catalyst in acylation reactions and the esterification of alcohols, displaying its significant role in catalytic organic synthesis (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Safety And Hazards

2-Naphthyl trifluoromethanesulfonate causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

naphthalen-2-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O3S/c12-11(13,14)18(15,16)17-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWRQYBWVTXIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404111
Record name 2-Naphthyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthyl trifluoromethanesulfonate

CAS RN

3857-83-8
Record name 2-Naphthyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Naphthyl Trifluoromethanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
C Vila, V Hornillos, M Giannerini… - … A European Journal, 2014 - Wiley Online Library
… The reaction between 2-naphthyl trifluoromethanesulfonate (1 a) and nBuLi was chosen as a model reaction for optimisation of the reaction conditions. We started our study by applying …
T Taniguchi, DP Curran - Angewandte Chemie, 2014 - Wiley Online Library
… The precursors 1-(trimethylsilyl)-2-naphthyl trifluoromethanesulfonate (13) and 3-(trimethylsilyl)-2-naphthyl trifluoromethanesulfonate (12) were expected to give regioisomeric 1- and 2-…
Number of citations: 48 onlinelibrary.wiley.com
O Rahman, T Kihlberg… - European Journal of …, 2004 - Wiley Online Library
… Synthesis of [Carbonyl- 13 C]-2′-benzonaphthone: Tetrakis(triphenylphosphane)palladium(0) (7.8 mg, 13.8 μmol) and 2-naphthyl trifluoromethanesulfonate (13.0 mg, 47.0μmol) were …
K Gutkowski, K Skonieczny, M Bugaj… - Chemistry–An Asian …, 2020 - Wiley Online Library
… We initiated our investigation with the model reaction of DPP pigment 1 a, which contains two 5,7-di-tert-butylbenzofuran-2-yl substituents and 2-naphthyl trifluoromethanesulfonate (2 a) …
Number of citations: 11 onlinelibrary.wiley.com
A Sharma, P Gogoi - ChemistrySelect, 2017 - Wiley Online Library
… -2-(trimethylsilyl)phenyl trifluoromethanesulfonate 1 b, 5-(trimethylsilyl)benzo[d][1, 3]-dioxol-6-ltrifluoromethanesulfonate 1 cand 3-(trimethylsilyl)-2-naphthyl trifluoromethanesulfonate 1 …
A Sharma, P Gogoi - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
… Other symmetrical silyltriflates such as 4,5-dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate 1b and 3-(trimethylsilyl)-2-naphthyl trifluoromethanesulfonate 1c were also …
Number of citations: 21 pubs.rsc.org
H Hazarika, P Gogoi - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
… Interestingly, unsymmetrical aryne precursor 1-(trimethylsilyl)-2-naphthyl trifluoromethanesulfonate 1g coupled with activated alkenes 2a and 2b to give exclusively 3ga and …
Number of citations: 22 pubs.rsc.org
H Hazarika, K Neog, A Sharma, B Das… - The Journal of Organic …, 2019 - ACS Publications
… ) In addition to 1a, symmetrical aryne precursors such as 4,5-dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate 1b and 3-(trimethylsilyl)-2-naphthyl trifluoromethanesulfonate …
Number of citations: 42 pubs.acs.org
K Niimi, MJ Kang, E Miyazaki, I Osaka… - Organic letters, 2011 - ACS Publications
… Although it is not easy to prepare 7-halo-2-methoxynaphthalene derivatives, 7-methoxy-2-naphthyl trifluoromethanesulfonate (7) has been conveniently used for the synthesis of various …
Number of citations: 108 pubs.acs.org
K Neog, D Dutta, B Das, P Gogoi - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
… and 1-(trimethylsilyl)-2-naphthyl trifluoromethanesulfonate 1e, were used for the synthesis of … Similarly, the aryne precursor 1-(trimethylsilyl)-2-naphthyl trifluoromethanesulfonate 1e also …
Number of citations: 18 pubs.rsc.org

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